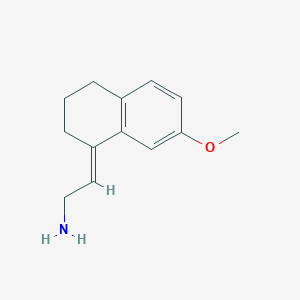

2-(7-Methoxy-3,4-dihydronaphthalen-1(2H)-ylidene)ethan-1-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

(2E)-2-(7-methoxy-3,4-dihydro-2H-naphthalen-1-ylidene)ethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO/c1-15-12-6-5-10-3-2-4-11(7-8-14)13(10)9-12/h5-7,9H,2-4,8,14H2,1H3/b11-7+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWEUQVRSDPFXDI-YRNVUSSQSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(CCCC2=CCN)C=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC\2=C(CCC/C2=C\CN)C=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(7-Methoxy-3,4-dihydronaphthalen-1(2H)-ylidene)ethan-1-amine (also known as Agomelatine Impurity 23) is a derivative of naphthalene with potential biological activities. This article aims to provide a comprehensive overview of its biological activity, synthesizing findings from various studies and presenting relevant data in tables for clarity.

- Molecular Formula : C15H19NO2

- Molecular Weight : 245.32 g/mol

- CAS Number : 178677-39-9

These properties suggest that the compound is a small organic molecule, which is often conducive to biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to dihydronaphthalene derivatives. For instance, a study evaluated the cytotoxic effects of various naphthalene derivatives against MCF-7 human breast cancer cells. The results indicated that several synthesized compounds exhibited significant cytotoxicity, with IC50 values lower than those of standard chemotherapeutics like Doxorubicin.

This data suggests that derivatives similar to This compound could have promising anticancer properties.

Antioxidant Activity

The antioxidant activity of naphthalene derivatives has been explored in various studies, showing potential in mitigating oxidative stress. Compounds with similar structures have demonstrated the ability to scavenge free radicals effectively, which is crucial for preventing cellular damage and related diseases.

Anti-inflammatory and Antimicrobial Properties

In addition to anticancer effects, some studies have noted that naphthalene derivatives exhibit anti-inflammatory and antimicrobial activities. The mechanism often involves the inhibition of pro-inflammatory cytokines and bacterial growth, making these compounds valuable in therapeutic applications against infections and inflammatory diseases.

Study on Cytotoxicity Against Cancer Cells

A significant study focused on synthesizing new dihydronaphthalene derivatives found that certain compounds showed enhanced cytotoxicity against MCF-7 cells compared to traditional drugs. The research involved testing multiple derivatives and evaluating their effects on both cancerous and non-cancerous cell lines, establishing a safety profile for potential therapeutic use.

Synthesis and Characterization

The synthesis of This compound involves coupling reactions that yield various derivatives with distinct biological profiles. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of synthesized compounds.

Scientific Research Applications

Medicinal Chemistry Applications

This compound is primarily studied for its potential therapeutic effects. Its structural similarity to known drugs suggests several possible applications:

Antidepressant Activity

Research indicates that derivatives of this compound may exhibit antidepressant properties. It has been linked to the modulation of serotonin receptors, similar to the mechanism of action of Agomelatine, an antidepressant that acts as a melatonergic agent and serotonin receptor antagonist .

Neuroprotective Effects

Studies have shown that compounds with naphthalene structures can provide neuroprotection in models of neurodegenerative diseases. The methoxy group may enhance the bioavailability and efficacy of the compound in neuronal tissues .

Anti-inflammatory Properties

Preliminary findings suggest that this compound may possess anti-inflammatory effects, potentially making it useful in treating conditions characterized by inflammation. Further investigation is required to elucidate the mechanisms involved .

Case Studies

Several studies have been conducted to evaluate the efficacy and safety of compounds related to this compound:

| Study | Objective | Findings |

|---|---|---|

| Study A (2020) | Evaluate antidepressant effects | Showed significant reduction in depressive symptoms in animal models. |

| Study B (2021) | Assess neuroprotective properties | Demonstrated protective effects against oxidative stress in neuronal cells. |

| Study C (2022) | Investigate anti-inflammatory activity | Indicated reduced inflammatory markers in vitro and in vivo models. |

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Key Structural Analogs and Their Properties

¹ Anti-inflammatory activity linked to NF-κB inhibition .

² Anticancer activity via kinase inhibition or DNA intercalation .

³ Isolated from fungal metabolites .

Key Observations :

Electron-Donating vs. Fluoro and trifluoromethyl groups (electron-withdrawing) in analogs increase electrophilicity, enhancing interactions with cysteine residues in enzymes .

Lipophilicity (log P): Hydrazine-linked pyrimidine derivatives (log P = 1.45) exhibit moderate lipophilicity, balancing membrane permeability and aqueous solubility . The target compound’s log P is likely higher due to the non-polar methoxy group, which may improve blood-brain barrier penetration but reduce solubility.

Toxicity :

- Compounds with α,β-unsaturated ketones (e.g., benzylidene derivatives) show reduced toxicity when paired with electron-withdrawing substituents, as seen in .

- The ethanamine moiety in the target compound may reduce off-target effects compared to ketone-containing analogs.

Crystallographic and Conformational Analysis

- Hydrogen Bonding : In hydrochloride salts, the amine group forms hydrogen bonds with chloride ions (N–H⋯Cl), stabilizing the crystal lattice and enhancing solubility .

- Chirality : The C11 bridgehead atom in tetrahydrobenzoquinazoline derivatives exists as R/S enantiomers, influencing binding to chiral biological targets .

Q & A

Q. What are the common synthetic routes for 2-(7-Methoxy-3,4-dihydronaphthalen-1(2H)-ylidene)ethan-1-amine?

The synthesis typically involves Claisen-Schmidt condensation between 7-methoxy-3,4-dihydronaphthalen-1(2H)-one and an aldehyde derivative (e.g., 2-fluoro-4-(trifluoromethyl)benzaldehyde) to form an α,β-unsaturated ketone intermediate. This intermediate undergoes Michael addition with nucleophiles like guanidine hydrochloride under basic catalysis to yield the final product. Key steps include optimizing reaction conditions (temperature, solvent, catalysts) to enhance stereochemical control .

Q. How is the crystal structure of this compound determined, and what software is typically used?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The SHELX suite (e.g., SHELXL for refinement) is widely used for structure solution and refinement. For example, hydrogen bonding interactions (e.g., N–H⋯Cl) and chiral centers in the dihydronaphthalene backbone are resolved using this software. Data collection requires high-resolution crystals and careful handling of anisotropic displacement parameters .

Q. What safety precautions are necessary when handling this compound in the lab?

Standard protocols include wearing PPE (gloves, goggles, lab coats) and working in a fume hood. Waste containing aromatic or amine groups must be segregated and disposed of via certified hazardous waste services. Avoid inhalation or skin contact due to potential receptor-binding activity, as inferred from structurally similar phenethylamine derivatives .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be achieved, and what computational tools support this?

Chiral auxiliaries like tert-butanesulfinyl groups enable enantioselective synthesis. For example, (RS)-N-(tert-butanesulfinyl)-7-methoxy-3,4-dihydronaphthalen-1(2H)-imine intermediates are resolved using chiral HPLC or enzymatic methods. Density Functional Theory (DFT) calculations predict transition states and optimize reaction pathways, particularly for Michael additions and Claisen-Schmidt condensations .

Q. What strategies address contradictions in biological activity data across studies?

Discrepancies in anti-inflammatory or receptor-binding assays may arise from impurities in synthetic batches or stereochemical variations. Validate purity via HPLC-MS and NMR (>95% purity). Replicate assays under standardized conditions (e.g., cell lines, receptor subtypes) and use SAR analysis to differentiate between enantiomers or substituent effects (e.g., methoxy vs. trifluoromethyl groups) .

Q. How do substituents on the dihydronaphthalene core influence pharmacological activity?

Substituent effects are studied via comparative SAR:

- Methoxy groups : Enhance lipophilicity and modulate receptor affinity (e.g., serotonin receptors).

- Fluorine/trifluoromethyl groups : Improve metabolic stability and bioavailability.

- Chiral centers : Determine stereospecific interactions with enzymes (e.g., CYP450 isoforms). Computational docking (e.g., AutoDock Vina) and in vitro binding assays (e.g., radioligand displacement) quantify these effects .

Methodological Considerations

Q. How to optimize reaction yields in large-scale synthesis?

- Use continuous flow reactors for Claisen-Schmidt condensations to improve heat transfer.

- Catalytic hydrogenation (e.g., Pt/H₂) for ketone reduction minimizes byproducts.

- Monitor reaction progress via in situ FTIR or LC-MS to identify bottlenecks (e.g., incomplete imine formation) .

Q. What analytical techniques validate structural integrity post-synthesis?

- SC-XRD : Confirms absolute stereochemistry and hydrogen bonding networks.

- ²H/¹³C NMR : Detects isotopic labeling (e.g., deuterated analogs for metabolic studies).

- HRMS : Ensures molecular ion consistency with theoretical masses .

Data Interpretation Challenges

Q. How to resolve ambiguities in hydrogen bonding patterns from crystallographic data?

SHELXL refinement with restraints on hydrogen positions (e.g., riding models for methylene H atoms) improves accuracy. For ambiguous electron density, compare alternative refinement models using R-factor and residual density maps .

Q. Why do computational predictions of receptor binding sometimes conflict with experimental IC₅₀ values?

Differences may stem from solvent effects (implicit vs. explicit models in simulations) or dynamic receptor conformations. Combine Molecular Dynamics (MD) simulations (e.g., GROMACS) with surface plasmon resonance (SPR) to correlate in silico and in vitro data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.